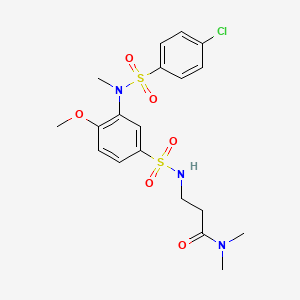
N,N-Dimethylpropanamid, 3-(3-(4-Chlor-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide is a sophisticated chemical compound known for its multifaceted applications in scientific research and industry. Its intricate structure features multiple functional groups, contributing to its diverse reactivity and utility.
Wissenschaftliche Forschungsanwendungen
Chemistry
As a reagent in organic synthesis for the construction of complex molecules.
Studying reaction mechanisms and kinetics involving sulfonamido groups.
Biology and Medicine
Investigated for its potential as a pharmaceutical intermediate.
Explored in drug discovery for its possible activity against various biological targets.
Industry
Used in the development of advanced materials, including polymers and specialty chemicals.
Applied in catalysis research to develop new catalytic systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the selection of appropriate precursors, such as 4-chloro-N-methylphenylsulfonamide and 4-methoxyphenylsulfonamide.
The coupling of these molecules is often facilitated by standard organic synthesis techniques, including nucleophilic substitution reactions and amide bond formations.
Reaction conditions may involve the use of catalysts like palladium on carbon (Pd/C) or other transition metals to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction parameters, such as temperature, pressure, and solvent choice, to ensure maximum efficiency and purity.
Continuous flow reactors and automated systems are often employed to maintain consistent production standards and reduce human error.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methoxy and dimethylpropanamide groups, using agents like potassium permanganate.
Reduction: Reduction reactions may target the chloro group, converting it to a methyl group with the aid of lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution, especially at the sulfonamide groups, when exposed to strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Reagents such as potassium permanganate, lithium aluminum hydride, and sodium methoxide.
Conditions include varying temperatures from -20°C to 150°C, depending on the desired reaction and products.
Major Products Formed
Oxidized derivatives where methoxy groups are converted to hydroxyl groups.
Reduced compounds with altered alkyl chains.
Substituted products featuring different nucleophilic groups replacing the original sulfonamide functionalities.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on the application:
Molecular Targets and Pathways: : It interacts with specific enzymes and receptors, modulating their activity and resulting in biological effects. For example, in medicinal chemistry, it might inhibit enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as 4-chloro-N-methylphenylsulfonamido compounds and N,N-dimethylpropanamides, this compound stands out due to its dual sulfonamido groups, which impart unique reactivity and selectivity in reactions.
List of Similar Compounds
4-chloro-N-methylphenylsulfonamide
4-methoxyphenylsulfonamide
N,N-dimethylpropanamide
By understanding the nuanced behavior and versatile applications of 3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide, researchers and industry professionals can harness its potential to drive advancements in multiple fields.
Eigenschaften
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O6S2/c1-22(2)19(24)11-12-21-30(25,26)16-9-10-18(29-4)17(13-16)23(3)31(27,28)15-7-5-14(20)6-8-15/h5-10,13,21H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMUBLUSCIMMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














